molecular formula C19H16Cl3N3O3 B3943938 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine

1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine

Cat. No. B3943938
M. Wt: 440.7 g/mol
InChI Key: SWBSXJPZPKDLMC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine, also known as CNPA, is a chemical compound that has gained attention due to its potential applications in scientific research. CNPA is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine has been used in various scientific research applications, such as studying the mechanism of action of certain enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase-2, which are involved in inflammation and pain. This compound has also been shown to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor, which is involved in anxiety and depression.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine is related to its ability to interact with specific targets, such as enzymes and receptors. This compound can bind to the active site of enzymes, such as nitric oxide synthase and cyclooxygenase-2, and inhibit their activity. This compound can also bind to the orthosteric site of receptors, such as the serotonin 5-HT1A receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to inhibit the activity of certain enzymes and modulate the activity of certain receptors. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine in lab experiments is its specificity for certain targets, such as enzymes and receptors. This compound can be used to study the function of these targets in various biological systems. One limitation of using this compound in lab experiments is its potential toxicity and side effects. This compound should be used at appropriate concentrations and with proper safety precautions.

Future Directions

There are several future directions for the use of 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine in scientific research. One direction is to study the potential therapeutic applications of this compound in various diseases, such as arthritis, neuropathic pain, anxiety, and depression. Another direction is to develop more specific and potent derivatives of this compound that can be used as research tools and potential drugs. Finally, the potential toxicity and side effects of this compound should be further studied to ensure its safety in lab experiments and potential therapeutic applications.

properties

IUPAC Name

(E)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-3-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3N3O3/c20-14-6-4-13(16(22)12-14)5-7-18(26)23-8-10-24(11-9-23)19-15(21)2-1-3-17(19)25(27)28/h1-7,12H,8-11H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBSXJPZPKDLMC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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